Bis(2,3-epoxypropyl) dibromocyclohexane-1,2-dicarboxylate

Description

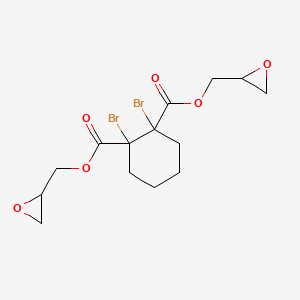

Bis(2,3-epoxypropyl) dibromocyclohexane-1,2-dicarboxylate is a brominated epoxy resin derivative characterized by a cyclohexane ring substituted with two bromine atoms and esterified with two 2,3-epoxypropyl groups. The cyclohexane backbone may confer improved thermal stability and reduced viscosity compared to aromatic analogs, making it suitable for high-performance coatings, adhesives, and composites.

Propriétés

Numéro CAS |

94031-06-8 |

|---|---|

Formule moléculaire |

C14H18Br2O6 |

Poids moléculaire |

442.10 g/mol |

Nom IUPAC |

bis(oxiran-2-ylmethyl) 1,2-dibromocyclohexane-1,2-dicarboxylate |

InChI |

InChI=1S/C14H18Br2O6/c15-13(11(17)21-7-9-5-19-9)3-1-2-4-14(13,16)12(18)22-8-10-6-20-10/h9-10H,1-8H2 |

Clé InChI |

HHOZHVMHLISZTA-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C(C1)(C(=O)OCC2CO2)Br)(C(=O)OCC3CO3)Br |

Origine du produit |

United States |

Méthodes De Préparation

Oxidation and Bromination

The preparation begins with cyclohexene as the starting material:

- Cyclohexene is oxidized using potassium permanganate or other oxidizing agents to produce cyclohexane-1,2-dicarboxylic acid.

- Bromination is carried out using bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄), targeting selective dibromo substitution on the cyclohexane ring.

Esterification with Epoxy Groups

The brominated cyclohexane dicarboxylic acid undergoes esterification:

- Reactants: Epichlorohydrin or glycidol (sources of epoxypropyl groups).

- Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

- Conditions: Refluxing at elevated temperatures to ensure complete reaction.

- Purification: The product is purified by distillation or chromatography to remove unreacted intermediates and side products.

Reaction Conditions

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Oxidation | Potassium permanganate | Aqueous medium, mild heat | Cyclohexane-1,2-dicarboxylic acid |

| Bromination | Bromine (Br₂) | Solvent (CCl₄), RT | Dibromocyclohexane derivative |

| Esterification | Epichlorohydrin | Reflux, acidic/basic catalyst | Bis(2,3-epoxypropyl) dibromocyclohexane ester |

Key Parameters and Optimization

Temperature Control

Maintaining appropriate temperatures during esterification is critical:

- Excessive heat may degrade epoxy groups.

- Optimal range: 80–120°C under reflux conditions.

Catalyst Selection

The choice of catalyst influences yield:

Purification Techniques

After synthesis:

- Vacuum distillation isolates the product due to its high boiling point (~503°C at 760 mmHg).

- Chromatography ensures removal of impurities and unreacted precursors.

Structural Data and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈Br₂O₆ |

| Molecular Weight | 442.097 g/mol |

| Boiling Point | ~503°C at 760 mmHg |

| Density | ~1.761 g/cm³ |

| Refractive Index | ~1.573 |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 2,2'-azobis(2-méthylpropionitrile) a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie des polymères : Utilisé comme initiateur radicalaire dans la synthèse de polymères et de copolymères.

Biologie : Utilisé dans l'étude des processus biologiques induits par les radicaux et du stress oxydatif.

Médecine : En cours d'investigation pour son utilisation potentielle dans les systèmes d'administration de médicaments et les formulations à libération contrôlée.

Industrie : Utilisé dans la production de plastiques, d'adhésifs et de revêtements.

Mécanisme d'action

Le mécanisme d'action du 2,2'-azobis(2-méthylpropionitrile) implique la génération de radicaux libres lors de la décomposition thermique. Ces radicaux initient les réactions de polymérisation en attaquant les doubles liaisons des monomères, ce qui conduit à la formation de chaînes polymères. La capacité du composé à générer des radicaux en fait un outil précieux dans divers procédés chimiques.

Applications De Recherche Scientifique

Material Science

Polymer Synthesis

Bis(2,3-epoxypropyl) dibromocyclohexane-1,2-dicarboxylate is utilized in the synthesis of epoxy resins. The epoxy groups allow for cross-linking, which enhances the mechanical properties of polymers. This application is particularly relevant in the production of high-performance materials used in coatings, adhesives, and composites.

Table 1: Properties of Epoxy Resins Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | Varies (typically >100°C) |

| Tensile Strength | High (depends on formulation) |

| Chemical Resistance | Excellent |

| Thermal Stability | Good |

Pharmaceuticals

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs makes it suitable for use in drug delivery systems. Its biocompatibility and controlled release properties allow for targeted therapy applications.

Case Study: Drug Formulation Enhancement

In a study examining the use of this compound as a carrier for anti-cancer drugs, researchers found that the compound improved the solubility and bioavailability of the drugs while minimizing side effects. This resulted in enhanced therapeutic efficacy compared to traditional formulations.

Agricultural Chemicals

Pesticide Formulation

The compound has been explored as an additive in pesticide formulations. Its properties can enhance the stability and effectiveness of active ingredients, leading to improved pest control outcomes.

Research and Development

Chemical Intermediates

As a versatile intermediate in organic synthesis, this compound is used to create various derivatives for further research into new materials and compounds.

Mécanisme D'action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals upon thermal decomposition. These radicals initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s ability to generate radicals makes it a valuable tool in various chemical processes.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences

Key Observations:

- Bromination : The dibromo derivative is distinguished by bromine atoms on the cyclohexane ring, likely improving flame retardancy but increasing density and environmental concerns .

- Backbone Saturation : CY183 (unsaturated) offers higher reactivity in polymerization due to the cyclohexene double bond, while the saturated analog (5493-45-8) may exhibit better thermal stability .

- Aromatic vs. Aliphatic : The phthalate analog (7195-45-1) has a rigid benzene ring, enhancing thermal resistance but reducing flexibility compared to cyclohexane-based esters .

Physicochemical and Performance Comparison

Table 2: Physicochemical Properties

Key Findings:

- Reactivity : CY183’s unsaturated backbone enables faster curing in epoxy systems compared to saturated or brominated analogs .

- Flame Retardancy: The dibromo derivative is hypothesized to exceed non-brominated compounds in flame resistance, similar to BADGE-based resins .

- Low-Temperature Performance: CY183 excels in ultra-low temperature applications (–253°C to –196°C), with shear strength surpassing bisphenol A resins .

Activité Biologique

Bis(2,3-epoxypropyl) dibromocyclohexane-1,2-dicarboxylate (CAS Number: 94031-06-8) is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes epoxy groups and dibrominated cyclohexane, which may contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals and other fields.

- Molecular Formula : C14H18Br2O6

- Molecular Weight : 442.09 g/mol

- Boiling Point : 503°C at 760 mmHg

- Density : Not specified

- Melting Point : Not available

| Property | Value |

|---|---|

| Molecular Formula | C14H18Br2O6 |

| Molecular Weight | 442.09 g/mol |

| Boiling Point | 503°C at 760 mmHg |

| Melting Point | N/A |

Cytotoxicity Studies

Research has indicated that compounds with similar structural features to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown varying degrees of cytotoxicity based on the structure and functional groups present.

-

Cell Lines Tested :

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- NIH 3T3 (normal fibroblast)

- HaCaT (normal keratinocyte)

- Findings :

The cytotoxic mechanism of bis(2,3-epoxypropyl) dibromocyclohexane is hypothesized to involve:

- Induction of apoptosis in cancer cells.

- Disruption of cellular functions such as cell cycle progression and angiogenesis.

These mechanisms are common among bioactive compounds derived from natural sources, particularly those exhibiting anticancer properties .

Study on Related Epoxy Compounds

A study published in the Indian Journal of Chemistry highlighted the cytotoxic activity of epoxy derivatives against HepG2 and MCF-7 cell lines. The results indicated that these compounds could induce apoptosis, leading to reduced cell viability in a concentration-dependent manner .

Table 2: Cytotoxic Activity Overview

| Compound | Cell Line Tested | IC50 (µg/ml) | % Viability (at IC50) |

|---|---|---|---|

| Bis(2,3-epoxypropyl) derivative | HepG2 | 42 | 67.7 |

| Bis(2,3-epoxypropyl) derivative | MCF-7 | 100 | 78.14 |

| Bis(2,3-epoxypropyl) derivative | HaCaT | >250 | 82.23 |

| Bis(2,3-epoxypropyl) derivative | NIH 3T3 | >500 | 96.11 |

Regulatory Status and Safety Concerns

The European Chemicals Agency (ECHA) has classified bis(2,3-epoxypropyl) dibromocyclohexane for various regulatory assessments due to its potential hazards including genotoxicity and skin/eye irritation . It is essential for researchers and manufacturers to consider these safety aspects when handling this compound.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, and how do reaction conditions influence epoxy group stability?

- Methodological Answer : Synthesis typically involves esterification of cyclohex-4-ene-1,2-dicarboxylic acid with 2,3-epoxypropanol. Key parameters include temperature control (<100°C to prevent premature epoxy ring opening) and use of acid catalysts (e.g., sulfuric acid) . Characterization via FT-IR (epoxy C-O-C stretch at ~910 cm⁻¹) and NMR (epoxy protons at δ 3.1–4.2 ppm) is critical to confirm structural integrity .

Q. How should researchers mitigate hazards associated with handling this compound in laboratory settings?

- Methodological Answer : Safety protocols include:

- Use of PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .

- Conducting reactions in fume hoods to avoid inhalation of vapors (H335) .

- Emergency procedures: Immediate flushing with water for eye exposure (15+ minutes) and medical consultation for persistent symptoms .

Q. What analytical techniques are most effective for quantifying purity and identifying byproducts in this compound?

- Methodological Answer :

- HPLC-MS : Detects trace impurities (e.g., unreacted dicarboxylic acid or glycidyl esters) .

- GC-FID : Quantifies residual solvents (e.g., toluene or THF from synthesis) with a detection limit of <0.1% .

- Elemental Analysis : Validates molecular formula (C₁₆H₂₀O₆) against theoretical carbon/hydrogen content .

Advanced Research Questions

Q. How do structural variations (e.g., cyclohexene vs. cyclohexane backbone) affect the compound’s reactivity in epoxy-based polymer networks?

- Methodological Answer :

- Comparative Studies : Use DSC to measure curing exotherms; cyclohexene derivatives show lower activation energy (~60 kJ/mol) due to ring strain vs. cyclohexane analogs (~75 kJ/mol) .

- Mechanistic Insight : The cyclohexene double bond may participate in crosslinking via Diels-Alder reactions, altering mechanical properties (test via DMA) .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Data Reconciliation : While some SDSs classify it as a respiratory irritant (H335) , toxicological studies often lack data . Researchers should:

- Conduct in vitro assays (e.g., Ames test for mutagenicity).

- Cross-reference with structurally similar epoxides (e.g., diglycidyl ethers) to infer hazards .

Q. How can computational modeling predict the compound’s thermal stability and degradation pathways?

- Methodological Answer :

- DFT Calculations : Simulate bond dissociation energies (BDEs) to identify weak points (e.g., epoxy ring opening at >200°C) .

- TGA-MS Coupling : Validate predictions by detecting decomposition products (e.g., CO₂ at 250–300°C) .

Contradictions and Research Gaps

- Missing Data : Physical properties (vapor pressure, water solubility) are unreported , complicating environmental fate studies.

- Conflicting Classifications : Some sources omit carcinogenicity/mutagenicity data , while others emphasize acute hazards .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.